molecular formula C15H11ClFNO4 B4071537 4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid

4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid

Cat. No. B4071537
M. Wt: 323.70 g/mol
InChI Key: PXJYRTOSCWMNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid, also known as CFABA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFABA is a heterocyclic organic compound with a molecular formula of C15H11ClFNO4. The compound is a derivative of benzoic acid and is structurally similar to other nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen.

Mechanism of Action

The mechanism of action of 4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid is not fully understood. However, it is believed that 4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid exerts its anti-inflammatory and anticancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. 4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid has also been found to interact with several proteins, including human serum albumin and bovine serum albumin, suggesting that it may exert its effects by binding to these proteins.
Biochemical and Physiological Effects:
4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid has been found to exhibit anti-inflammatory and anticancer properties in vitro. In animal studies, 4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid has been found to reduce inflammation and pain in a rat model of arthritis. 4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid has also been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid is its synthetic accessibility, which allows for the facile synthesis of large quantities of the compound. 4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid is also relatively stable and can be stored for extended periods of time. However, 4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid is not very soluble in water, which can limit its use in certain applications. Additionally, the mechanism of action of 4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid. One direction is the further investigation of its anti-inflammatory and anticancer properties, including the elucidation of its mechanism of action. Another direction is the development of 4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid-based materials for various applications, including sensing and catalysis. Additionally, the use of 4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid as a probe for studying protein-ligand interactions and protein conformational changes could be further explored.

Scientific Research Applications

4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid has been found to exhibit anti-inflammatory properties and has been studied for its potential use as a nonsteroidal anti-inflammatory drug (NSAID). 4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid has also been found to exhibit anticancer activity and has been studied for its potential use in cancer therapy.
In biochemistry, 4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid has been used as a probe to study protein-ligand interactions and has been found to bind to several proteins, including human serum albumin and bovine serum albumin. 4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid has also been used as a fluorescent probe to study protein conformational changes.
In material science, 4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). 4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid has also been used as a precursor for the synthesis of fluorescent polymers.

properties

IUPAC Name

4-chloro-2-[[2-(4-fluorophenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO4/c16-9-1-6-12(15(20)21)13(7-9)18-14(19)8-22-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJYRTOSCWMNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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